Trichotomine

Description

Historical Discovery and Isolation Context

The quest to identify the vibrant blue pigment from the berries of the Clerodendrum trichotomum plant dates back to the 1940s, though early attempts at isolation were unsuccessful. nih.gov The successful isolation and structural elucidation of Trichotomine were later achieved in the 1970s by a team of Japanese scientists including S. Iwadare, Y. Shizuri, K. Yamada, and Y. Hirata. wikipedia.org Their work revealed that this compound was a dimeric alkaloid derived from L-tryptophan. nih.gov This discovery was significant as it presented a chemical structure for a natural blue pigment that was unlike the anthocyanins commonly responsible for blue and red colors in the plant kingdom. wikiwand.com In the years following, precursors to this compound, specifically indolizino[8,7-b]indole-5-carboxylic acids, were also isolated from the same plant, providing further insight into its biosynthetic origins. nih.gov

Natural Occurrence and Ecological Significance

This compound is naturally found in the berries of flowering plants, most notably the harlequin glorybower, Clerodendrum trichotomum. wikiwand.comwikipedia.org This plant is a deciduous shrub or small tree native to several countries in Asia, including China, Japan, Korea, India, and the Philippines. wikipedia.orgfrontiersin.org The pigment is located in the mature fruits, which undergo a color change from white to a bright, metallic blue as they ripen. wikipedia.orgcam.ac.uk

The ecological role of this compound is believed to be linked to seed dispersal. The vibrant blue berries are held within a contrasting crimson or bright pink fleshy calyx, creating a striking visual display. cam.ac.ukdeepdale-trees.co.uk This high color contrast is thought to attract birds and other animals, which consume the fruits and subsequently disperse the seeds, aiding in the plant's propagation. The production of such a complex and distinct pigment suggests a specialized evolutionary strategy for ensuring reproductive success. While the primary source is C. trichotomum, related compounds have been found in other species, indicating a potentially broader, yet specific, distribution within certain plant families.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Native Region |

|---|

Structural Uniqueness and Chromophore Novelty

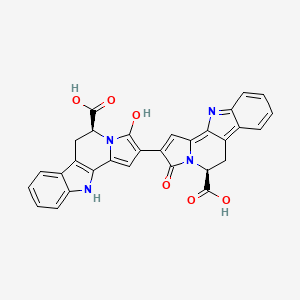

The chemical structure of this compound is what makes it a subject of significant scientific interest. Unlike the vast majority of blue plant pigments, which are typically flavonoid-based anthocyanins, this compound is a bis-indole alkaloid. wikipedia.orgresearchgate.net Its core is a dimeric structure formed from two L-tryptophan units. This unique arrangement gives rise to a novel chromophore—the part of the molecule responsible for absorbing light and thus producing color—that differs from previously studied plant pigments. wikipedia.orgwikiwand.com

The molecule's chemical formula is C₃₀H₂₀N₄O₆. wikipedia.org This complex structure is responsible for its intense blue hue. uic.edu Research has also led to the isolation and characterization of several this compound analogs from C. trichotomum, including glycosylated forms such as this compound G1, where a glucose molecule is attached. nih.gov More recent studies have identified other analogs like this compound G3, G4, and G5, which feature malonyl attachments. uic.edu These variations demonstrate a family of related pigments built around the core this compound structure.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃₀H₂₀N₄O₆ wikipedia.org |

| Molar Mass | 532.512 g·mol⁻¹ wikipedia.org |

| Appearance | Bright blue pigment wikipedia.org |

| Classification | Bis-indole alkaloid researchgate.net |

| Key Structural Feature | Novel chromophore distinct from anthocyanins wikiwand.com |

Current Research Landscape and Future Directions

The primary focus of current research on this compound is its potential application as a natural blue food colorant. wikipedia.orguic.edu Amid growing consumer concern about the health impacts of synthetic food dyes, the food industry is actively searching for stable, plant-based alternatives. The intense and appealing blue color of this compound makes it a compelling candidate. uic.edu

However, a significant challenge hinders its widespread commercial use: instability. Studies have shown that the color of this compound and its known analogs is not sufficiently stable under conditions of high heat and acidity, which are common in food processing and storage. uic.edu This limits its practical application in many consumer products.

Future research is expected to proceed in several directions. One key area is the investigation of methods to enhance the pigment's stability. This could involve chemical modifications to the this compound structure or the exploration of protective formulation techniques. Another promising avenue is the study of the pigment's biosynthesis. A deeper understanding of the enzymatic pathways that produce this compound in C. trichotomum could open up possibilities for biotechnological production, potentially leading to the synthesis of more stable analogs. The search for other naturally occurring, stable versions of this compound in different species also remains an active area of investigation. uic.edu

Structure

3D Structure

Properties

CAS No. |

53472-14-3 |

|---|---|

Molecular Formula |

C30H20N4O6 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(5S)-2-[(5S)-5-carboxy-3-hydroxy-6,11-dihydro-5H-indolizino[8,7-b]indol-2-yl]-3-oxo-5,6-dihydroindolizino[8,7-b]indole-5-carboxylic acid |

InChI |

InChI=1S/C30H20N4O6/c35-27-17(11-21-25-15(9-23(29(37)38)33(21)27)13-5-1-3-7-19(13)31-25)18-12-22-26-16(14-6-2-4-8-20(14)32-26)10-24(30(39)40)34(22)28(18)36/h1-8,11-12,23-24,31,35H,9-10H2,(H,37,38)(H,39,40)/t23-,24-/m0/s1 |

InChI Key |

LGVWLGJCDLVSOA-ZEQRLZLVSA-N |

SMILES |

C1C(N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)CC(N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O |

Isomeric SMILES |

C1[C@H](N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)C[C@H](N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O |

Canonical SMILES |

C1C(N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)CC(N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Trichotomine

Methodologies for Extraction and Purification of Trichotomine from Biological Sources

The isolation of this compound from its natural sources, such as the fruit of Clerodendrum trichotomum, requires meticulous extraction and purification strategies to obtain the compound in a pure form, free from other plant metabolites.

Chromatographic Techniques for this compound Isolation

Chromatographic methods are fundamental for separating this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a principal technique, often coupled with UV-Vis detection, to isolate and purify this compound and its related analogs tandfonline.comresearchgate.netresearchgate.netscispace.comuic.eduoup.comt27.ir. Commonly, reversed-phase C18 columns are utilized, employing mobile phases typically consisting of acetonitrile (B52724) and water with additives like formic acid to achieve optimal separation researchgate.net. Thin-Layer Chromatography (TLC) also plays a role in initial separation and monitoring purification progress tandfonline.comscispace.com. For further purification, techniques such as size-exclusion gel chromatography, using media like Sephadex G-25, have been employed researchgate.net.

Dereplication Strategies for Known this compound Analogs

Dereplication strategies are essential for efficiently identifying known compounds within complex extracts, thereby allowing researchers to focus on potentially novel molecules. For this compound and its analogs, this often involves coupling HPLC with UV-Vis detection and High-Resolution Mass Spectrometry (HRMS) researchgate.netresearchgate.netuic.edunih.govnih.gov. By comparing the obtained UV-Vis spectra and accurate mass spectrometry data with existing databases and literature, researchers can rapidly identify and confirm the presence of known this compound derivatives researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that further aid in the identification and structural confirmation of these analogs researchgate.netnih.gov.

Spectroscopic and Diffraction-Based Structural Elucidation of this compound

The definitive structural determination of this compound relies on a suite of spectroscopic techniques that probe its molecular architecture at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of this compound. ¹H NMR and ¹³C NMR analyses provide critical information about the number, type, and connectivity of atoms within the molecule tandfonline.comoup.comresearchgate.net. By analyzing chemical shifts, coupling constants, and integration values, researchers can assemble the molecular framework. For instance, ¹H NMR spectral data for this compound in CD₃OD revealed characteristic signals for aromatic protons, vinyl protons, and other functional groups, confirming its identity and structure tandfonline.com. X-ray crystallographic analysis has also been utilized to determine the absolute configuration of this compound's stereocenters scispace.com.

Table 1: Selected ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Notes | Source |

| Aromatic protons | 7.58 (2H) | dd | 1.5, 7.8 | Aromatic region | tandfonline.com |

| Aromatic protons | 7.40 (2H) | dd | 2.0, 7.0 | Aromatic region | tandfonline.com |

| Aromatic protons | 7.26 (2H) | m | - | Aromatic region | tandfonline.com |

| Aromatic protons | 7.10 (2H) | dd | 2.0, 7.8 | Aromatic region | tandfonline.com |

| Vinyl protons | 7.23 (1H) | s | - | Vinyl region | tandfonline.com |

| Carboxyl group | 3.67 (2H) | s | - | Carboxyl CH₂ (likely part of ester) | tandfonline.com |

| CHx-CHAHB | 5.28 (1H) | dd | 2.0, 7.1 | Methylene (B1212753)/methine protons | tandfonline.com |

| CHx-CHAHB | 3.76 (1H) | dd | 2.1, 18.2 | Methylene/methine protons | tandfonline.com |

| CHx-CHAHB | 3.41 (1H) | d | 7.1, 18.1 | Methylene/methine protons | tandfonline.com |

| N-H | 8.57 (1H) | s | - | Amide/indole (B1671886) N-H | tandfonline.com |

Note: The data in Table 1 are from a study using CD₃OD as the solvent. The assignment of specific protons might vary based on the exact chemical environment and derivatization.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for this compound and its Analogs

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for determining the molecular weight and elemental composition of this compound and its related compounds. These techniques provide accurate mass-to-charge ratios (m/z) that allow for the precise determination of the molecular formula wikipedia.orgresearchgate.netnih.gov. For this compound, the molecular formula is C₃₀H₂₀N₄O₆, with a molar mass of approximately 532.512 g/mol wikipedia.orgnih.gov. HRMS has been instrumental in identifying numerous glycosylated analogs of this compound, providing evidence for structures with additional sugar residues and malonyl groups researchgate.netuic.edu. Electrospray Ionization (ESI) and Ion Trap-Time of Flight (IT-TOF) mass spectrometers are commonly employed for these analyses researchgate.netnih.gov.

Table 2: Key Molecular Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₃₀H₂₀N₄O₆ | - | wikipedia.orgnih.gov |

| Molar Mass | 532.512 | g/mol | wikipedia.org |

| Exact Mass | 532.13800 | Da | chemsrc.com |

| CAS Number | 53472-14-3 | - | wikipedia.orgnih.gov |

| IUPAC Name | (2E,5S)-2-[(5S)-5-carboxy-3-oxo-6,11-dihydro-5H-indolizino[8,7-b]indol-2-ylidene]-3-oxo-6,11-dihydro-5H-indolizino[8,7-b]indole-5-carboxylic acid | - | wikipedia.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, providing insights into its chromophore and color. This compound is characterized by a novel chromophore structure that contributes to its intense blue color wikipedia.org. UV-Vis spectra are often collected in conjunction with HPLC analysis, particularly when using Photo Diode Array (PDA) detectors, to aid in the identification and characterization of pigments researchgate.netresearchgate.netuic.edu. While specific λmax values for this compound are not detailed in the provided snippets, the technique is recognized for its utility in pigment analysis researchgate.netecotoxbrasil.org.brlibretexts.org.

Synthetic Strategies and Chemical Modification of Trichotomine

Semisynthetic Derivatization of Trichotomine

Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach is particularly useful when the natural product is available in reasonable quantities but its total synthesis is complex and low-yielding. For this compound, semisynthesis could provide a practical route to various derivatives. Potential semisynthetic modifications could include:

Esterification or Amidation of the carboxylic acid groups.

Modification of the Indole (B1671886) Nitrogen Atoms , provided their reactivity can be selectively controlled.

Reactions at the Carbonyl Groups within the core structure.

These modifications would allow for the exploration of the molecule's chemical space and the generation of new analogs without undertaking a full total synthesis for each new compound. However, published studies focusing specifically on the semisynthetic derivatization of this compound are limited.

Preparation and Characterization of this compound Analogs for Structure-Activity Relationship Studies

The synthesis of analogs is a cornerstone of medicinal chemistry and materials science, enabling the study of structure-activity relationships (SAR). By systematically modifying parts of the this compound molecule, researchers could probe the structural requirements for its color, stability, and any potential biological activities.

Naturally occurring analogs, such as this compound G1, have been isolated and characterized. researchgate.net The synthesis of a broader range of analogs could be achieved through a divergent synthetic strategy, where a late-stage intermediate can be used to produce multiple related compounds. Key areas for modification to generate analogs for SAR studies would include:

Varying the substituents on the aromatic rings.

Altering the carboxylic acid functional groups.

Modifying the stereochemistry at the chiral centers.

While the synthesis and characterization of analogs of other complex natural products for SAR studies is a common practice, specific and extensive research programs detailing the preparation of a wide array of synthetic this compound analogs for this purpose are not yet widely reported in the scientific literature. The primary focus has remained on the isolation of natural analogs and the single reported total synthesis.

Biosynthetic Pathways of Trichotomine

Identification of Precursors in Trichotomine Biosynthesis

Research has identified key precursor molecules that serve as the building blocks for this compound synthesis. The primary amino acid precursor for this compound biosynthesis is L-tryptophan tandfonline.comnii.ac.jpebin.pub. Tryptophan is a fundamental aromatic amino acid involved in the synthesis of numerous indole (B1671886) alkaloids across plant species. In addition to tryptophan, 2-oxoglutaric acid has also been implicated as a precursor in the biosynthesis of this compound tandfonline.comoup.com. Furthermore, specific indole derivatives, namely indolizino[8,7-b]indole 5-carboxylic acids , have been isolated from C. trichotomum and are considered plausible intermediates or direct precursors in the pathway leading to trichotomines oup.comnih.govmdpi.com. The identification of these molecules provides critical starting points for mapping the enzymatic steps involved.

Proposed Enzymatic Steps and Intermediates in this compound Biogenesis

Although the complete biosynthetic route to this compound is not yet fully elucidated, proposed steps involve the oxidative dimerization of indole-containing intermediates tandfonline.comnii.ac.jpoup.com. The pathway is initiated with L-tryptophan, which is likely converted through a series of enzymatic reactions into the indolizino[8,7-b]indole 5-carboxylic acid structures ebin.puboup.com. These intermediates are then proposed to undergo oxidative dimerization to form the core bis(indole) structure of this compound oup.comscispace.com. The structure of this compound itself has been characterized as an oxidative dimeric compound derived from 3-oxo-2,3,5,6-tetrahydro-1H-indolizino[8,7-b]indole-5-carboxylic acid scispace.com.

Beyond the core alkaloid structure, this compound also exists in glycosylated forms, such as This compound G1 and N,N′-di(D-glucopyranosyl)this compound tandfonline.comresearchgate.netoup.comtandfonline.com. These glycosylated derivatives suggest the involvement of glycosyltransferases in the final stages of pigment formation, where sugar moieties are attached to the alkaloid backbone. Candidate genes for N-glucosyltransferases, enzymes responsible for attaching sugar groups to nitrogen atoms, have been identified in C. trichotomum, hinting at the enzymatic machinery involved in these modifications nii.ac.jp.

| Precursor/Intermediate | Identified Role in this compound Biosynthesis | Key References |

| L-Tryptophan | Primary amino acid precursor for indole alkaloid synthesis. | tandfonline.comnii.ac.jpebin.pub |

| 2-Oxoglutaric acid | Implicated as a precursor molecule in the biosynthetic pathway. | tandfonline.comoup.com |

| Indolizino[8,7-b]indole | Isolated from C. trichotomum; considered plausible intermediates or direct precursors to trichotomines. | oup.comnih.govmdpi.com |

| 5-carboxylic acids | ||

| 3-oxo-2,3,5,6-tetrahydro-1H- | The core structure from which this compound is formed via oxidative dimerization. | scispace.com |

| indolizino[8,7-b]indole- | ||

| 5-carboxylic acid |

Genetic and Molecular Basis of this compound Production in Clerodendrum trichotomum

The genetic and molecular underpinnings of this compound production in Clerodendron trichotomum are beginning to be explored. Transcriptional analysis using next-generation sequencing (RNA-seq) on C. trichotomum fruit has led to the identification of approximately 17 genes associated with tryptophan metabolism pathways nii.ac.jp. Additionally, six candidate genes for glycosyltransferases, which could be involved in the glucosylation of this compound, have been isolated nii.ac.jp.

Further insights into the genetic basis can be gained through the study of mutants. Researchers have successfully isolated mutant callus lines of C. trichotomum that are deficient in this compound synthesis nii.ac.jp. These mutant lines provide a valuable tool for comparative expression analysis, enabling the identification of genes that are differentially regulated and essential for the biosynthetic pathway. Elucidating the specific roles of these identified genes and regulatory elements is a critical step towards understanding and potentially manipulating this compound production at a molecular level.

Biotechnological Considerations for this compound Production

The commercial exploitation of this compound as a natural blue pigment is hampered by the limited yield and difficulty in obtaining large quantities from natural sources, such as the fruits of C. trichotomum tandfonline.commdpi.com. Consequently, biotechnological approaches are being investigated to overcome these limitations.

The induction of blue pigment-producing callus cultures from C. trichotomum fruit has demonstrated the potential for in vitro production of this compound and its glycosylated derivatives tandfonline.comoup.comtandfonline.com. These callus systems offer a controlled environment for pigment synthesis and can be optimized for yield. Research has shown that plant growth regulators, such as 1-naphthaleneacetic acid (NAA), can improve callus growth and blue pigment formation, while others like kinetin (B1673648) and benzyladenine may inhibit it oup.comtandfonline.com.

For efficient biotechnological production, a deeper understanding of the complete biosynthetic pathway, including the specific enzymes and genes involved, is essential nii.ac.jp. This knowledge would facilitate metabolic engineering strategies, such as the overexpression of key biosynthetic genes or the heterologous expression of the pathway in microbial hosts, to achieve higher and more consistent yields of this compound. The development of efficient extraction and purification methods from these biotechnological systems is also a key consideration for commercial viability.

Compound List:

this compound

L-Tryptophan

2-Oxoglutaric acid

Indolizino[8,7-b]indole 5-carboxylic acids

this compound G1

N,N′-di(D-glucopyranosyl)this compound

Mechanistic Investigations of Trichotomine S Biological Interactions

Structure-Activity Relationship (SAR) Studies of Trichotomine and its Derivatives

The scientific literature highlights that SAR studies for compounds derived from Clerodendron trichotomum are limited, with only a few prior studies cited as foundational nih.govresearchgate.net. These studies primarily focus on the isolation and structural elucidation of this compound and its related compounds, such as this compound G1, G3, G4, and G5, which are bis(indiol) alkaloids found in the fruits of the plant nih.govresearchgate.netresearchgate.net. While trichotomines are noted for their intense blue hue and low toxicity, making them potential candidates for natural colorants, their specific biological activities and how structural modifications influence these activities (i.e., SAR) are not detailed in the provided search results nih.gov.

The available information suggests that research into SAR for C. trichotomum compounds is an emerging area. For instance, studies on phenylpropanoids isolated from C. trichotomum have indicated that antiproliferative activities may depend on the 3,4-dihydroxyphenethyl group nih.gov. However, this does not directly pertain to this compound derivatives.

Due to the lack of specific data on the biological activities of this compound derivatives and how structural changes affect these activities, it is not possible to generate detailed research findings or data tables for this section as per the requirements. The current research landscape points towards the necessity for further chemical modifications and subsequent biological evaluations to establish comprehensive SAR for this compound and its analogues.

Biological Activities of Trichotomine in Model Systems in Vitro and Ex Vivo Studies

Antimicrobial Properties of Trichotomine and Related Compounds

Alkaloids as a chemical class are known for their diverse pharmacological activities, including antimicrobial effects. mdpi.com While specific studies on this compound's antimicrobial spectrum are limited, research on extracts and other compounds from Clerodendrum species provides insight into the potential antimicrobial properties of this family of compounds. frontiersin.orgresearchgate.net

Direct studies on the antibacterial activity of purified this compound are not extensively documented. However, investigations into the extracts of Clerodendrum trichotomum have demonstrated notable antibacterial effects. In one study, various fractions of a C. trichotomum extract were tested against several bacterial strains. koreascience.kr The methylene (B1212753) chloride fraction was found to be active against Helicobacter pylori. nih.govkoreascience.kr Further analysis of this fraction led to the isolation of specific compounds responsible for this activity. Two triterpenoids, 22-dehydroclerosterol (B198988) and β-amyrin, showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govkoreascience.kr Notably, β-amyrin displayed distinct inhibition zones against E. coli and H. pylori, suggesting its potential as an antibacterial agent. koreascience.kr

Table 1: Antibacterial Activity of C. trichotomum Fractions and Compounds

| Fraction/Compound | Bacterial Strain | Activity (Inhibition Zone) | Reference |

|---|---|---|---|

| Methylene Chloride Fraction | Helicobacter pylori | 11 mm | koreascience.kr |

| β-amyrin | Escherichia coli | 12 mm | koreascience.kr |

| β-amyrin | Helicobacter pylori | 13 mm | koreascience.kr |

| 22-dehydroclerosterol | Staphylococcus aureus, Escherichia coli | Moderate Activity | nih.gov |

Information regarding the specific antifungal properties of this compound is sparse in the current scientific literature. While some fungi are known to produce pigments that also have antimicrobial properties, and certain flavonoids from Clerodendrum species have shown antifungal activity, direct evidence linking this compound to fungicidal or fungistatic effects is limited. mdpi.comglobalsciencebooks.info Research on other natural compounds, such as trichodermin (B1214609) derivatives, has shown significant antifungal activity against various plant pathogens, but these are structurally distinct from this compound. nih.gov

The potential antiviral activity of this compound has been explored through computational models. nih.gov In an in silico study investigating natural product inhibitors of human proteases key to SARS-CoV-2 infection, this compound was identified as a potential inhibitor of cathepsin L. nih.gov This bisindole alkaloid demonstrated a binding energy of -8.2 kcal/mol, forming hydrogen bonds with the Q19 and H163 residues of the enzyme. nih.gov Beyond this compound, general extracts and other compounds from C. trichotomum have shown antiviral potential. researchgate.netfrontiersin.org Notably, acteoside, a phenylpropanoid glycoside also found in the plant, is recognized for its antiviral activities. frontiersin.org The plant has also been reported to have activity against HIV-1. frontiersin.orgresearchgate.net

Antiproliferative and Cytotoxic Activities in Cellular Models

Several compounds isolated from Clerodendrum trichotomum have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in laboratory studies. nih.govresearchgate.net While a compound named trichotomone has been reported to possess cytotoxic effects, most research has focused on other metabolites from the plant. researchgate.net

Phenylpropanoid glycosides, specifically acteoside and isoacteoside (B1238533), exhibited the strongest antiproliferative activity in a study testing against human gastric adenocarcinoma (MK-1), human cervical cancer (HeLa), and mouse melanoma (B16F10) cell lines, with IC50 values ranging from 8 to 66 µM. nih.govmdpi.comresearchgate.net Abietane (B96969) diterpenoids isolated from the stems of C. trichotomum also showed remarkable cytotoxic effects against A549, HepG2, MCF-7, and 4T1 cancer cell lines, with IC50 values between 8.79 and 35.46 µM. stuartxchange.org Furthermore, rearranged abietane diterpenoids from the plant's roots were found to have potent cytotoxic effects against a panel of five human cancer cell lines, with IC50 values as low as 0.83 µM for the most active compound, Teuvincenone E. researchgate.net In a different approach, gold nanoparticles synthesized using C. trichotomum extract showed enhanced cytotoxic effects on breast cancer cells (MCF-7) compared to the plant extract alone. dovepress.com

Table 2: Cytotoxic and Antiproliferative Activity of Compounds from C. trichotomum

| Compound/Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Acteoside, Isoacteoside | MK-1, HeLa, B16F10 | 8 - 66 µM | nih.govmdpi.com |

| Abietane Diterpenoids (Villosin C, Villosin B, etc.) | A549, HepG2, MCF-7, 4T1 | 8.79 - 35.46 µM | stuartxchange.org |

| Rearranged Abietane Diterpenoids | BGC-823, Huh-7, KB, KE-97, Jurkat | 0.83 - 50.99 µM | researchgate.net |

| Teuvincenone E | Jurkat | 0.83 µM | researchgate.net |

Anti-inflammatory Effects in Cellular and Tissue Models

Clerodendrum trichotomum has been used in traditional medicine for its anti-inflammatory effects in treating conditions like rheumatoid arthritis and skin inflammation. nih.govresearchgate.netresearchgate.net Laboratory studies have substantiated these traditional uses, demonstrating the anti-inflammatory properties of its extracts and isolated compounds. frontiersin.org An 80% methanol (B129727) fraction from the leaves and one of its major components, acteoside, were found to have both in vitro and in vivo anti-inflammatory activity. frontiersin.org Another isolated compound, apigenin-7-O-β-D-glucuronopyranoside, proved effective in animal models of reflux esophagitis and gastritis. frontiersin.org The plant's traditional use for treating inflammatory diseases is supported by these findings, which point to the presence of multiple bioactive anti-inflammatory agents. nih.gov

Antioxidant Capacity and Mechanisms

A significant body of research highlights the antioxidant properties of various compounds isolated from C. trichotomum. frontiersin.org These compounds demonstrate the ability to neutralize harmful free radicals and enhance the body's own antioxidant defenses in cellular models.

Isoacteoside has been shown to scavenge intracellular reactive oxygen species (ROS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. tandfonline.comresearchgate.net This activity helps protect cells from oxidative stress-induced damage and apoptosis. tandfonline.comresearchgate.net Furthermore, isoacteoside was found to increase the activity of key cellular antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT). tandfonline.comresearchgate.net Similarly, jionoside D demonstrated a potent ability to scavenge intracellular free radicals, with performance comparable to the well-known antioxidant N-acetylcysteine. nih.gov Other compounds, including 2"-acetylmartynoside, 3"-acetylmartynoside, and acteoside, also exhibit significant antioxidant activities through ROS and DPPH radical scavenging mechanisms. frontiersin.orgkoreascience.kr Ecdysanols D and E, isolated from the leaves and twigs, showed moderate antioxidant activity with IC50 values of 66.07 and 53.60 μM, respectively. researchgate.net

Immunomodulatory Potentials

The immunomodulatory potential of this compound has been primarily investigated through computational in silico studies, which suggest its role as an inhibitor of cathepsin L, a key protease involved in immune regulation. nih.govresearchgate.net Cathepsin L is a lysosomal cysteine protease that plays a crucial part in various physiological and pathological processes, including antigen presentation, inflammation, and the processing of proteins. nih.govnih.govnih.gov The inhibition of this enzyme is a significant target in therapeutic research, including for modulating immune responses. nih.govmdpi.com

In silico molecular docking studies have been performed to evaluate the binding affinity of this compound to human cathepsin L. nih.govresearchgate.net These computational models predict how a ligand (this compound) fits into the binding site of a protein (cathepsin L) and its binding energy, which indicates the strength of the interaction. In one such study, this compound was identified among a library of phytochemicals as a potential inhibitor of cathepsin L. nih.govresearchgate.net The analysis revealed a significant binding energy, suggesting a stable interaction. nih.gov

The predicted molecular interactions involve the formation of hydrogen bonds and π-π stacking interactions with key amino acid residues within the active site of cathepsin L. nih.gov Specifically, the carboxylic acid group of this compound was predicted to form hydrogen bonds with the residues Gln19 and His163, while the indole (B1671886) ring was shown to form a hydrogen bond with another nitrogen-containing residue. nih.gov These interactions are critical for the inhibitory activity of a compound against its target enzyme. While these computational findings are promising, they have not yet been validated through direct in vitro or ex vivo assays, such as lymphocyte proliferation assays or cytokine production measurements, to confirm the functional immunomodulatory effects of this compound.

Table 1: In Silico Molecular Docking of this compound with Cathepsin L

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|---|

| This compound | Human Cathepsin L | -8.2 | Q19, H163 | Hydrogen Bonds, π-π Stacking | nih.gov |

Neurobiological Interactions at the Molecular Level

The neurobiological activities of this compound have been inferred from its observed sedative and hypotensive properties and from studies on the crude extracts of Clerodendrum trichotomum, the plant from which it is isolated. dokumen.pubresearchgate.netfrontiersin.org At the molecular level, the precise mechanisms are still under investigation, but preliminary data point towards interactions with central nervous system (CNS) receptors. ucl.ac.uk

A significant in vitro study involving radioligand binding assays on extracts from Clerodendrum mandarinorum (a related species) and Clerodendrum trichotomum demonstrated binding to a wide array of neurotransmitter receptors. ucl.ac.uk The extract showed affinity for serotonin (B10506) (5HT1, 5HT2), opiate, dopamine (B1211576) (dopamine 2), adenosine (B11128) (adenosine 1), and potassium ion (K+) channel receptors. ucl.ac.uk These receptors are fundamentally involved in regulating neuronal excitability, mood, and autonomic functions, which aligns with the reported sedative and hypotensive effects. ucl.ac.uk However, it is important to note that these screening assays were conducted on the whole plant extract, and the specific contribution of this compound to these binding activities has not been isolated and confirmed. ucl.ac.uk

Another documented molecular activity of this compound is its ability to induce DNA fragmentation. dokumen.pub This effect was observed to occur through the formation of superoxide anions when oxygen is present. dokumen.pub In an anaerobic environment, the alkaloid appears to interact directly with DNA. dokumen.pub While this demonstrates a direct molecular interaction, its specific role in the context of neurobiological signaling in living systems remains to be elucidated.

Table 2: Receptor Binding Profile of Clerodendrum Extract in Radioligand Assays

| Receptor Target | Observed Activity | Potential Pharmacological Relevance | Source |

|---|---|---|---|

| 5HT1, 5HT2 (Serotonin) | Binding by plant extract | Sedation, mood regulation | ucl.ac.uk |

| Opiate Receptors | Binding by plant extract | Analgesia, sedation | ucl.ac.uk |

| Dopamine 2 Receptor | Binding by plant extract | Neuroleptic effects, sedation | ucl.ac.uk |

| Adenosine 1 Receptor | Binding by plant extract | Sedation, regulation of heart rate | ucl.ac.uk |

| K+-ion Channel | Binding by plant extract | Regulation of neuronal excitability, hypotensive effects | ucl.ac.uk |

Advanced Analytical Methodologies for Trichotomine Research

Quantitative Analysis of Trichotomine in Biological and Synthetic Samples

The accurate quantification of this compound is fundamental for both preclinical studies and quality control of synthetic batches. To this end, researchers rely on powerful separation techniques, primarily high-performance liquid chromatography, coupled with various sensitive detection systems.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of this compound from complex mixtures. The versatility of HPLC allows for its adaptation to the specific physicochemical properties of this compound and the matrix in which it is found.

Methodologies for this compound analysis often employ reverse-phase chromatography, which is well-suited for separating moderately polar compounds. For instance, the blue pigments from Clerodendron trichotomum callus, including this compound, have been successfully separated using a Nucleosil 5C18 column. tandfonline.com A typical analysis might involve a gradient elution, starting with a lower concentration of an organic solvent (like ethanol or acetonitrile) in water and gradually increasing it to facilitate the elution of the compound. tandfonline.com

Detection is a critical component of HPLC analysis, and for this compound, several methods are utilized:

UV-Vis Detection: this compound is a blue pigment, and its chromophore allows for detection using UV-Visible spectroscopy. researchgate.net Monitoring is often performed at multiple wavelengths, such as 254 nm and 660 nm, to capture the characteristic absorbance of the compound and related structures. tandfonline.com The concentration of a novel pigment can be estimated using absorbance readings from HPLC-UV/Vis data in conjunction with Beer's law (A = εcl). researchgate.net

Photodiode Array (PDA) Detection: This detector provides spectral information across a range of wavelengths simultaneously, offering a more comprehensive profile of the analyte. HPLC coupled with a PDA detector is used to obtain UV/Vis spectra of separated compounds, aiding in their identification. researchgate.net

Fluorescence Detection (FLD): While less commonly reported specifically for this compound, HPLC-FLD is a highly sensitive and selective technique for fluorescent compounds. ub.edu It can significantly reduce interferences from non-fluorescent matrix components, which is particularly advantageous when analyzing complex biological samples. ub.edu

The selection of the appropriate column, mobile phase, and detector is crucial for achieving the desired separation efficiency, sensitivity, and selectivity in the quantitative analysis of this compound. d-nb.info

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Nucleosil 5C18 (4.6mm x 25cm) tandfonline.com | Phenomenex Columbus C18 (150 x 2.0 mm, 3 µm) researchgate.net |

| Mobile Phase | Linear gradient of 30% to 75% EtOH in H₂O tandfonline.com | 10-min gradient from 30% to 70% acetonitrile (B52724) in water with 0.1% formic acid researchgate.net |

| Flow Rate | 1 mL/min tandfonline.com | 0.2 mL/min researchgate.net |

| Detection | UV Absorbance at 254 and 660 nm tandfonline.com | Photodiode Array (PDA) and High-Resolution Mass Spectrometry researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in highly complex matrices, such as biological fluids or crude plant extracts, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nih.gov This "gold standard" for quantitative analysis allows for the detection of trace amounts of the analyte and its related compounds. uab.edu

The LC component separates the compounds, after which the mass spectrometer performs detection and quantification. nih.gov The use of tandem mass spectrometry (MS/MS) is particularly powerful. In this setup, a precursor ion corresponding to the mass of this compound is selected, fragmented, and then one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, which is essential when dealing with the matrix effects inherent in biological samples. nih.govamazonaws.com

An example of a sophisticated setup is HPLC coupled with a Photodiode Array detector and High-Resolution Mass Spectrometry (HPLC-PDA-HRMS²). researchgate.net This configuration allows for the acquisition of high-resolution mass data, which can be used for elemental composition determination and structural confirmation of this compound and its novel analogues. researchgate.net Positive ion electrospray ionization is a common technique used in such analyses. researchgate.net

Table 2: LC-MS/MS System Configuration Example

| Component | Specification | Purpose |

|---|---|---|

| Liquid Chromatography | UHPLC/HPLC System | Separation of this compound from matrix components. |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions of the analyte. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap (IT-TOF) researchgate.net | Selection of precursor ion, fragmentation, and analysis of product ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. nih.gov |

Spectrometric Methods for this compound Detection and Purity Assessment

Spectrometric methods are indispensable for the structural confirmation and purity assessment of this compound. These techniques provide detailed information about the molecule's structure, elemental composition, and the presence of impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the accurate mass of this compound, which in turn allows for the calculation of its elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint of the molecule. For example, the tandem mass spectrum of a this compound analogue showed characteristic losses of glycoside (162 Da) and malonylglycoside (248 Da) moieties, aiding in its structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of organic molecules. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the this compound molecule. researchgate.net The purity of a compound can also be assessed using quantitative ¹H NMR (qNMR), which offers an advantage over chromatographic methods as it is a primary analytical method that can detect non-UV active impurities. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: As a colored compound, this compound exhibits characteristic absorption in the visible region of the electromagnetic spectrum. A UV-Vis spectrum can provide a preliminary identification and can be used for quantification. researchgate.net It is also a straightforward method for assessing purity, although it can only detect impurities that absorb at the monitored wavelength. nih.gov

Table 3: Spectrometric Data for Compound Characterization

| Technique | Type of Information Provided | Application in this compound Research |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight, Elemental Composition, Fragmentation Pattern researchgate.net | Identification, structural confirmation of analogues, purity assessment. researchgate.net |

| NMR Spectroscopy | Atomic Connectivity, 3D Structure, Quantitative Purity researchgate.netnih.gov | Definitive structure elucidation, confirmation of identity, purity determination. tandfonline.comresearchgate.net |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax), Molar Absorptivity (ε) researchgate.net | Preliminary identification, quantification, simple purity check. researchgate.net |

Development of Bioanalytical Assays for this compound Metabolites

Metabolomics approaches, which aim to screen for all small molecules in a biological sample, can be employed to identify potential metabolites of this compound. nih.gov This often involves comparing the metabolic profiles of samples from a control group versus a group exposed to this compound. High-resolution LC-MS is a primary tool in these untargeted or targeted metabolomic studies. nih.gov

Once potential metabolites are identified, specific and sensitive bioanalytical assays must be developed and validated for their quantification. This process typically involves:

Method Development: An LC-MS/MS method is usually the preferred choice due to its high sensitivity and selectivity, which are necessary for detecting the typically low concentrations of metabolites in complex biological matrices. uab.edu

Sample Preparation: Developing an efficient extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the metabolites from the biological matrix is a critical step to remove interfering substances and concentrate the analytes. nih.gov

Method Validation: The assay must be rigorously validated according to established guidelines to ensure its reliability. Validation parameters include assessing the method's accuracy, precision, selectivity, linearity, recovery, and stability. nih.gov

While specific bioanalytical assays for this compound metabolites are not extensively detailed in the current literature, the established principles for developing such assays for other natural products and xenobiotics provide a clear roadmap for future research in this area. nih.gov

Chemical Ecology and Chemodiversity of Trichotomine

Role of Trichotomine in Plant-Environment Interactions

This compound is a distinct blue pigment found in the berries of Clerodendrum trichotomum, a plant species native to China, Japan, and other parts of East Asia. wikipedia.orgwikipedia.org The vibrant and unusual color of this compound strongly suggests a significant role in the plant's interactions with its environment, particularly in the context of seed dispersal. Plant pigments are crucial for attracting animals, which consume the fruits and later excrete the seeds in new locations, facilitating the plant's propagation. nih.govmdpi.com The intense blue hue of this compound, located in the mature berries, serves as a visual cue to frugivores (fruit-eating animals), signaling that the fruit is ripe and a valuable food source. wikipedia.org This interaction is a classic example of mutualism, where both the plant and the animal benefit.

While the primary ecological role of this compound appears to be related to its color, the broader chemical profile of Clerodendrum trichotomum points to a complex defensive strategy. Plants produce a vast array of secondary metabolites to protect themselves from environmental stressors, including herbivores, pathogens, and UV radiation. nih.govnih.gov C. trichotomum is known to produce numerous bioactive compounds with properties such as anti-inflammatory, antioxidant, and antibacterial effects. nih.govnih.govresearchgate.net Although the specific defensive functions of this compound itself are not extensively detailed in current research, alkaloids as a class are frequently involved in plant defense mechanisms due to their toxicity or deterrence to herbivores. nih.gov Therefore, while its role as a visual attractant is most evident, a secondary defensive function cannot be entirely ruled out.

Co-occurrence with Other Secondary Metabolites in Clerodendrum trichotomum

Clerodendrum trichotomum is characterized by remarkable chemical diversity, with this compound being just one of over 164 secondary metabolites identified from the plant. nih.govfrontiersin.org This rich phytochemical profile includes compounds from various major chemical classes, which contribute to the plant's ecological adaptations and medicinal properties. nih.govresearchgate.net These metabolites are distributed throughout the plant, including the roots, stems, leaves, and fruits. nih.govnih.gov

Table 1: Major Classes of Secondary Metabolites Co-occurring with this compound in Clerodendrum trichotomum

| Chemical Class | Number of Compounds Identified | Specific Examples |

|---|---|---|

| Terpenoids | 74 | Abietane (B96969) diterpenes, Clerodane diterpenes |

| Phenylpropanoids | 24 | Acteoside, Martynoside, Isoacteoside (B1238533) |

| Steroids | 16 | 24β-ethylcholesta-5,22E,25-triene-3β-ol |

| Flavonoids | 11 | Pectolinaringenin |

| Cyclohexylethanoids | 7 | - |

| Alkaloids | 7 | This compound G1 |

| Anthraquinones | 3 | - |

| Phenolic Glycosides | 2 | - |

| Polyketones | 2 | - |

| Acid Amides | 2 | - |

This table is based on data compiled from comprehensive phytochemical reviews. nih.govfrontiersin.org

Chemotaxonomic Implications of this compound and its Analogs

Chemotaxonomy utilizes the chemical constituents of plants as evidence for their systematic classification. The unique chemical profile of a species can serve as a "fingerprint" to clarify its relationship with other species. globalsciencebooks.info The secondary metabolites of Clerodendrum trichotomum, including the unique alkaloid this compound, provide important data for its taxonomic placement. nih.govfrontiersin.org Historically, there has been debate regarding whether the genus Clerodendrum belongs to the Verbenaceae or the Lamiaceae family; however, chemotaxonomic evidence supports its classification within Lamiaceae. frontiersin.org

The presence of this compound and its glycoside analog, this compound G1, is a distinctive feature of C. trichotomum. nih.gov More recent research has also led to the isolation of other novel analogs, such as this compound G3, G4, and G5. uic.edu The structural uniqueness of these indolizino[8,7-b]indole alkaloids is significant from a chemotaxonomic perspective, as such compounds are not widespread in the plant kingdom.

Beyond this compound, the abundance of specific types of diterpenoids (abietane and clerodane types) and phenylpropanoid glycosides is a key characteristic of this species and the genus. nih.govfrontiersin.org The comprehensive chemical profile, rather than a single compound, provides robust evidence for taxonomic classification. researchgate.net The combination of the rare this compound alkaloids with a rich diversity of terpenoids and phenylpropanoids helps to chemically define Clerodendrum trichotomum and contributes to the broader understanding of the chemical evolution and relationships within the Lamiaceae family. frontiersin.org

Q & A

Q. How to structure supplementary materials for this compound studies to enhance reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

- Include raw NMR/MS spectra as .cif or .mzML files.

- Provide detailed synthetic protocols for analogs (e.g., reaction temperatures, catalysts).

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.